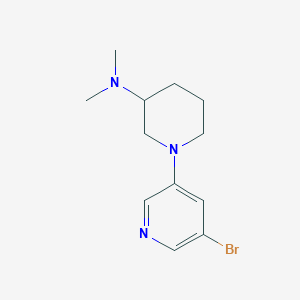![molecular formula C12H12BrN3 B6647691 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with specific signaling pathways. In addition, it has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine in lab experiments is its potential as a lead compound for drug discovery. Its ability to exhibit activity against cancer cells and bacteria makes it a promising candidate for further development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its activity and selectivity.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine. One potential direction is the investigation of its activity against other cancer cell lines and bacterial strains. Another direction is the optimization of its activity and selectivity through structure-activity relationship studies. Additionally, the development of novel drug delivery systems and formulations could enhance its therapeutic potential. Finally, the investigation of its potential applications in material science, such as the development of new sensors or catalysts, could provide new avenues for research.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its activity and selectivity.
Synthesemethoden
The synthesis of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine involves a multi-step process that starts with the reaction of 5-bromo-3-chloropyridine with sodium hydride in the presence of 6-methylpyridine-3-carboxaldehyde. This is followed by the addition of ammonium chloride and further purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine has been studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has also been investigated for its potential use as an antibacterial agent.
Eigenschaften
IUPAC Name |
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-2-3-10(5-15-9)6-16-12-4-11(13)7-14-8-12/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBWRVVSIBSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)
![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)
![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)

